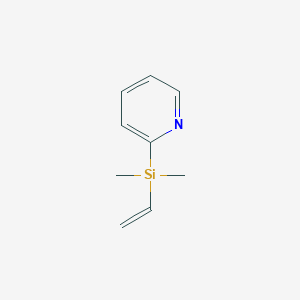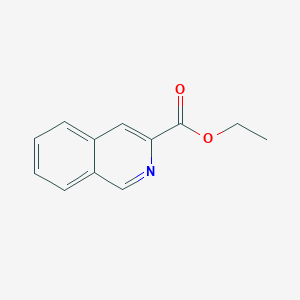
Wilforol C
Übersicht
Beschreibung
Wilforol C is a natural product . It has a molecular formula of C30H48O4 and a molecular weight of 472.71 .
Molecular Structure Analysis
The molecular structure of Wilforol C is characterized by a molecular formula of C30H48O4 . The InChI string representation of its structure isInChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34) .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Wilforol A, a compound related to Wilforol C, demonstrates significant anticancer properties, particularly against human glioma cells. It inhibits the proliferation of these cells by deactivating the PI3K/AKT signaling pathway. This was evidenced by the reduction in colony formation ability and the increase in pro-apoptotic proteins in glioma cells treated with Wilforol A (Wang et al., 2023).
Chemical Constituents and Synthesis
Wilforol C, along with other related compounds like Wilforol A and Wilforol B, is a product of the Tripterigium wilfordii plant. These compounds were identified through chemical and spectroscopic studies, highlighting the diversity of chemical constituents in this plant (Morota et al., 1995). Additionally, the total synthesis of related celastroid natural products, including Wilforol A, has been achieved, indicating potential pathways for synthetic production (Camelio et al., 2015).
Insecticidal Effects
Wilforine, another alkaloid related to Wilforol C, has been studied for its insecticidal properties. It affects calcium signaling pathways in insects, leading to paralysis and death. This mechanism was investigated in the oriental armyworm, where wilforine induced microstructural and ultrastructural changes in the muscle cells (Ma et al., 2021), (Ma et al., 2017).
Pharmacokinetics and Toxicity
While specific studies on Wilforol C's pharmacokinetics and toxicity are limited, related compounds like Wilforine have been evaluated. A study on Wilforine as a quality and pharmacokinetic marker of Tripterygium glycosides tablet suggests its potential as a biologically active and toxic component (Gao et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that wilforol c is a compound isolated from the vines of tripterygium wilfordii
Mode of Action
It is known that related compounds, such as wilforol a, have been shown to inhibit the growth of glioma cells
Biochemical Pathways
This pathway is involved in cell cycle regulation and is often dysregulated in cancer cells. By inhibiting this pathway, Wilforol A is able to reduce the proliferation of glioma cells
Result of Action
Related compounds such as wilforol a have been shown to induce apoptosis in glioma cells
Action Environment
It is known that the tumor microenvironment plays an important role in the progression of glioma
Eigenschaften
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOYMURMZNDHNS-ZBXZNUPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wilforol C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 3-phenyl-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1631517.png)






![(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1631539.png)
![5-Chloroimidazo[1,2-A]pyrazine](/img/structure/B1631542.png)

